N-phenyl-4-(thiophen-2-yl)pyrimidin-2-amine
Description
N-phenyl-4-(thiophen-2-yl)pyrimidin-2-amine is a heterocyclic compound that incorporates both pyrimidine and thiophene rings.
Properties
IUPAC Name |
N-phenyl-4-thiophen-2-ylpyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3S/c1-2-5-11(6-3-1)16-14-15-9-8-12(17-14)13-7-4-10-18-13/h1-10H,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMTFLKWUOVXGOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC=CC(=N2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-phenyl-4-(thiophen-2-yl)pyrimidin-2-amine typically involves the cyclization of thiophene-substituted chalcones with guanidine in the presence of potassium hydroxide. This reaction yields 4-substituted-6-thiophenopyrimidines, which are then further reacted with aniline to obtain the desired compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .
Types of Reactions:
Nucleophilic Substitution: The compound undergoes nucleophilic substitution reactions, particularly at the pyrimidine ring.
Cyclization: The thiophene and pyrimidine rings can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions:
Potassium Hydroxide: Used in the initial cyclization step.
Aniline: Utilized in the nucleophilic substitution reaction to form the final product.
Major Products:
Pyrimidopyrimidines: Formed through cyclization reactions.
Substituted Pyrimidines: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
N-phenyl-4-(thiophen-2-yl)pyrimidin-2-amine has been explored for various scientific research applications:
Medicinal Chemistry: As a scaffold for designing kinase inhibitors and other therapeutic agents.
Biological Studies: Investigated for its potential anti-cancer, anti-inflammatory, and antimicrobial properties.
Material Science: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific kinases involved in cellular signaling pathways. By binding to the active site of these kinases, N-phenyl-4-(thiophen-2-yl)pyrimidin-2-amine can modulate their activity, leading to downstream effects such as reduced cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
N-phenyl-4-(1H-pyrrol-3-yl)pyrimidin-2-amine: Another heterocyclic compound with similar structural features and biological activities.
Thiophene-Linked Pyrimidopyrimidines: Compounds with similar synthetic routes and applications.
Uniqueness: N-phenyl-4-(thiophen-2-yl)pyrimidin-2-amine is unique due to its specific combination of thiophene and pyrimidine rings, which confer distinct chemical properties and biological activities. This makes it a valuable scaffold for the development of novel therapeutic agents .
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